2-Hydroxylbenzoyl-D-lysine
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Overview
Description
2-Hydroxylbenzoyl-D-lysine is a derivative of lysine, an essential amino acid crucial for human development. This compound has a molecular formula of C13H18N2O4 and a molecular weight of 266.3 g/mol. It is characterized by the presence of a hydroxyl group attached to the benzoyl moiety, which is further linked to the D-lysine structure.
Preparation Methods
The synthesis of 2-Hydroxylbenzoyl-D-lysine typically involves the reaction of D-lysine with 2-hydroxybenzoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the lysine and the benzoyl group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at room temperature.
For industrial production, the process may be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. The use of automated synthesis equipment can further enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
2-Hydroxylbenzoyl-D-lysine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the benzoyl moiety can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with KMnO4 may yield a carboxylic acid, while reduction with NaBH4 may produce an alcohol.
Scientific Research Applications
2-Hydroxylbenzoyl-D-lysine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: The compound is used in studies related to protein modification and enzyme inhibition.
Medicine: Research on this compound includes its potential use in drug development, particularly in designing molecules that can target specific enzymes or receptors.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxylbenzoyl-D-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the benzoyl moiety can form hydrogen bonds with active site residues, enhancing the binding affinity and specificity of the compound. Additionally, the lysine moiety can interact with negatively charged regions of the target molecule, further stabilizing the complex .
The pathways involved in the compound’s action may include inhibition of enzyme activity, modulation of receptor function, or alteration of protein-protein interactions. These effects can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
2-Hydroxylbenzoyl-D-lysine can be compared with other similar compounds, such as:
Salicylic acid: Both compounds contain a hydroxyl group attached to a benzene ring, but salicylic acid lacks the lysine moiety, making it less versatile in terms of biological interactions.
p-Hydroxybenzoic acid: Similar to this compound, this compound has a hydroxyl group on the benzene ring, but it does not have the lysine component, limiting its applications in protein-related studies.
Protocatechuic acid:
The uniqueness of this compound lies in its combination of the benzoyl and lysine moieties, which allows for a broader range of interactions and applications in various fields of research.
Properties
Molecular Formula |
C13H18N2O4 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
(2R)-6-amino-2-[(2-hydroxybenzoyl)amino]hexanoic acid |
InChI |
InChI=1S/C13H18N2O4/c14-8-4-3-6-10(13(18)19)15-12(17)9-5-1-2-7-11(9)16/h1-2,5,7,10,16H,3-4,6,8,14H2,(H,15,17)(H,18,19)/t10-/m1/s1 |
InChI Key |
SEXCUPQSEHZJDN-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N[C@H](CCCCN)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CCCCN)C(=O)O)O |
Origin of Product |
United States |
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